Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
Executive Summary
The CAS number for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is 2138047-51-3 . In the landscape of modern drug discovery and medicinal chemistry, highly functionalized pyridine scaffolds are critical building blocks. This specific compound offers a unique triad of orthogonal reactive handles: a primary methanamine group, a C4-bromide, and a C6-chloride. This whitepaper provides an in-depth technical guide on the physicochemical properties, structural causality, and field-proven methodologies for leveraging this molecule in complex active pharmaceutical ingredient (API) synthesis.
Structural & Physicochemical Characterization
The utility of CAS 2138047-51-3 stems directly from its structural electronic properties. The electron-deficient nature of the pyridine ring activates the halogen substituents, yet the difference in bond dissociation energies (BDE) between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) enables precise, site-selective functionalization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride |
| CAS Number | 2138047-51-3 |
| Molecular Formula | C₆H₇BrCl₂N₂ (Base: C₆H₆BrClN₂ · HCl) |
| Molecular Weight | 257.94 g/mol |
| Base SMILES | C1=C(C=C(N=C1CN)Cl)Br |
| Monoisotopic Mass | 219.94 Da (Free Base) |
| GHS Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Synthetic Utility & Orthogonal Reactivity Workflows
To utilize this building block effectively, researchers must approach the three reactive sites in a strictly defined logical sequence.
Causality of Experimental Choices
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Primary Amine Neutralization & Protection: The compound is supplied as a hydrochloride salt to ensure bench stability and prevent amine oxidation. However, the HCl salt will poison Palladium catalysts and consume the basic reagents required for cross-coupling. Therefore, the amine must first be free-based and protected (e.g., via Boc anhydride) to prevent it from acting as a competing nucleophile.
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C4-Selective Oxidative Addition: Palladium(0) catalysts will selectively undergo oxidative addition at the C4-bromide position due to its lower BDE compared to the C6-chloride. By strictly controlling the reaction temperature (typically 60–80 °C), the C6-Cl bond remains entirely intact.
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C6-Functionalization: Once the C4 position is functionalized, the C6-chloride can be activated under harsher conditions (e.g., >100 °C) using Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SₙAr).
Orthogonal Functionalization Workflow Diagram
Fig 1: Orthogonal functionalization workflow of CAS 2138047-51-3.
Experimental Protocols
Protocol A: Free-Basing and N-Boc Protection
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Step 1: Suspend (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
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Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Rationale: 1.0 eq neutralizes the HCl salt, while the excess acts as an acid scavenger for the subsequent protection.
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Step 3: Introduce Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) slowly to the stirring mixture.
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Step 4: Allow the reaction to warm to room temperature and stir for 4 hours.
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Step 5: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the N-Boc protected intermediate.
Protocol B: C4-Selective Suzuki-Miyaura Coupling
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Step 1: In a dry Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Step 2: Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq). Rationale: The biphasic system ensures optimal base solubility while maintaining the organic reactants in solution.
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Step 3: Purge the flask with N₂ and heat to exactly 70 °C for 12 hours. Critical Parameter: Exceeding 85 °C risks competitive oxidative addition at the C6-chloride.
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Step 4: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry, and purify via silica gel flash chromatography.
Analytical Validation Protocol (Self-Validating System)
To guarantee the structural integrity and regioselectivity of the functionalization, a self-validating analytical framework must be employed. Relying solely on mass conversion is insufficient; regioselectivity must be proven.
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LC-MS Isotopic Pattern Analysis:
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Before Coupling: The starting material contains both Bromine and Chlorine. Bromine exists naturally as ~50:50 ⁷⁹Br/⁸¹Br, and Chlorine as ~75:25 ³⁵Cl/³⁷Cl. The mass spectrum will show a distinct M, M+2, M+4 complex isotopic cluster.
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After C4-Coupling: Successful displacement of the Bromine atom leaves only the Chlorine atom on the pyridine ring. The LC-MS isotopic pattern will self-validate the reaction by shifting to a simple 3:1 ratio for the M and M+2 peaks.
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¹H-NMR Regiochemical Confirmation:
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The pyridine ring of the starting material contains two isolated protons (H3 and H5) which appear as singlets or fine doublets (due to meta-coupling).
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Following C4-arylation, NOESY/ROESY NMR experiments will show spatial correlation between the newly introduced C4-aryl protons and both the H3 and H5 pyridine protons, confirming the reaction occurred at the central C4 position rather than the terminal C6 position.
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